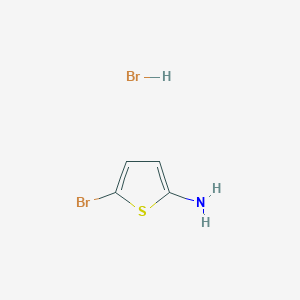![molecular formula C12H18ClN B3086496 [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride CAS No. 1159701-01-5](/img/structure/B3086496.png)
[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride
Overview
Description
“[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride” is a chemical compound with the CAS Number: 1159701-01-5 . It has a molecular weight of 211.73 and its IUPAC name is (2E)-3-phenyl-N-propyl-2-propen-1-amine hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of amines like “[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride” can be achieved through various methods. One common method is the alkylation of ammonia with propanol . This reaction occurs in the presence of a solid catalyst under high pressure and temperature . Another less common method is the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .
Molecular Structure Analysis
The InChI code for “[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride” is 1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H/b9-6+; . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom in each molecule of the compound .
Physical And Chemical Properties Analysis
“[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 211.73 . The compound is likely to be soluble in water and most organic solvents due to the polar nature of the amine group .
Scientific Research Applications
Photosensitivity Applications
Considering its direct photosensitivity at the cell scale , researchers might explore applications related to light-responsive materials, photodynamic therapy, or optogenetics.
Genetic Variant Analysis
While not directly related to e-commerce, [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride could potentially impact genetic variant analysis. Cloud computing platforms like CloudMan have been used for such analyses .
Safety and Hazards
The safety data sheet for propylamine, a related compound, indicates that it is flammable and can cause burns and eye damage . It is harmful if swallowed and may cause respiratory irritation . It should be stored in a cool, well-ventilated area away from heat sources or sparks . Any waste containing propylamine should be treated as hazardous and disposed of in accordance with local regulations .
properties
IUPAC Name |
(E)-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H/b9-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGFGFCWCXTMHR-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



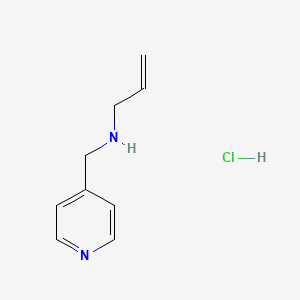
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)

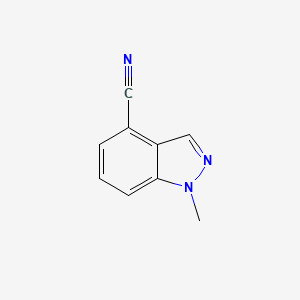

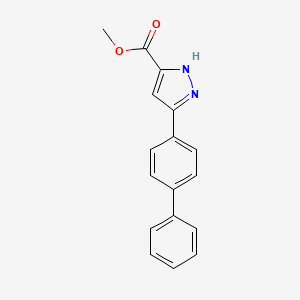
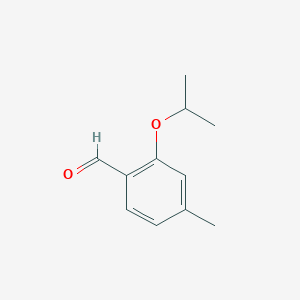
![4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]aniline](/img/structure/B3086442.png)

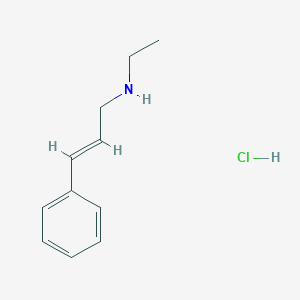
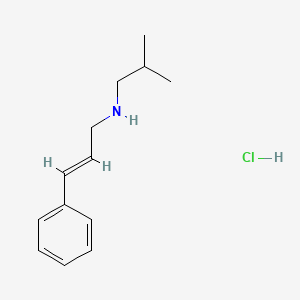
amine hydrochloride](/img/structure/B3086506.png)
